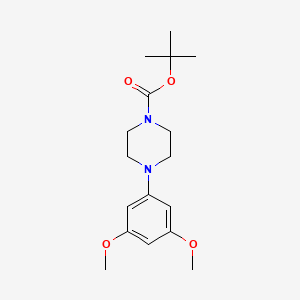

Tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate

Overview

Description

Tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group at the 1-position and a 3,5-dimethoxyphenyl substituent at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological and metabolic pathways. The tert-butyl carbamate group enhances stability during synthetic processes, while the 3,5-dimethoxyphenyl moiety contributes to electronic and steric properties that influence receptor binding and solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate typically involves the reaction of 3,5-dimethoxyphenylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly for central nervous system disorders.

Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity. It is believed to interact with serotonin, dopamine, and norepinephrine receptors, influencing mood and behavior .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, synthetic routes, and observed properties:

Key Comparative Insights

Substituent Effects on Solubility and Stability Methoxy vs. Fluoro Groups: Methoxy substituents (as in the target compound) improve solubility via hydrogen bonding and polar interactions compared to fluorine, which enhances lipophilicity but may reduce aqueous solubility . Stability in Acidic Media: Compounds like 1a and 1b (fluorophenyl-oxazolidinone derivatives) degrade in simulated gastric fluid, whereas tert-butyl carbamate-protected analogs (e.g., target compound) are stable under similar conditions due to the protective group .

Synthetic Methodologies

- Coupling Reagents : HBTU/EDCI-mediated couplings (e.g., ) achieve high yields (>80%) for pyrazolo-pyrimidine derivatives, while microwave-assisted Pd catalysis () reduces reaction times but with moderate yields (42%) .

- Boron-Containing Derivatives : Tert-butyl 4-(3-(dioxaborolan-yl)benzyl)piperazine-1-carboxylate () utilizes Suzuki-Miyaura coupling for boronate introduction, enabling further functionalization in drug discovery pipelines .

Biological Activity Antibacterial Activity: Sulfonamide-oxadiazole derivatives (e.g., ) show potency against E. coli and S. Antioxidant Effects: Piperazine-2,5-dione derivatives with 3,5-dimethoxyphenyl groups () exhibit significant antioxidant activity, attributed to electron-donating methoxy groups stabilizing radical intermediates .

Crystallographic and Computational Insights

- Hydrogen-bonding patterns () suggest that methoxy groups in the target compound may facilitate crystal packing via C-H···O interactions, aiding in crystallographic characterization .

Biological Activity

Tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C17H26N2O4

- Molecular Weight : Approximately 322.405 g/mol

- CAS Number : 1121596-71-1

- SMILES Notation :

COc1cc(OC)cc(c1)N1CCN(CC1)C(=O)OC

The compound features a piperazine ring substituted with a tert-butyl group and a 3,5-dimethoxyphenyl moiety, contributing to its distinct pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions, which may include:

- Formation of the Piperazine Ring : Utilizing appropriate piperazine derivatives.

- Substitution Reactions : Introducing the 3,5-dimethoxyphenyl group through nucleophilic substitution.

- Carboxylation : Attaching the tert-butyl ester functionality.

These steps may vary based on laboratory conditions and available reagents.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of neurotransmitter receptors and enzymes, which could lead to diverse pharmacological effects.

Potential Mechanisms Include:

- Receptor Modulation : Interaction with serotonin (5-HT) and adrenergic receptors.

- Enzyme Inhibition : Possible inhibition of enzymes involved in neurotransmitter metabolism.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Neuroactive Properties : Studies suggest potential antidepressant-like effects, possibly mediated through serotonergic pathways.

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may extend to this derivative .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other piperazine derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Antidepressant-like effects | Nitro group enhances receptor binding affinity |

| Tert-butyl 4-(4-methoxybenzyl)piperazine-1-carboxylate | Selective MAGL inhibition | High selectivity for specific serine hydrolases |

| This compound | Potential neuroactive properties | Unique substitution pattern on the aromatic ring |

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

- Pharmacodynamics Studies : Investigations into its effects on central nervous system disorders suggest promising results in animal models for anxiety and depression .

- Enzyme Interaction Studies : The compound has been used as a scaffold for developing new therapeutic agents targeting specific enzymes involved in neurotransmitter regulation .

Q & A

Q. Basic: What are the standard synthetic routes for synthesizing tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Piperazine Core Functionalization : React tert-butyl piperazine-1-carboxylate with a substituted aryl halide (e.g., 3,5-dimethoxyphenyl bromide) under Buchwald-Hartwig amination conditions (Pd catalysts, ligands like Xantphos, and a base such as Cs₂CO₃) .

Protection/Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) protection to stabilize the piperazine nitrogen during coupling reactions. Deprotection with trifluoroacetic acid (TFA) is common for downstream modifications .

Key Reaction Optimization : Monitor reaction progress via TLC or LC-MS, particularly for regioselective aryl coupling. Evidence suggests yields improve with microwave-assisted heating (100°C, 3–16 hours) .

Q. Basic: How can researchers purify and characterize this compound?

Methodological Answer:

- Purification : Use silica gel chromatography with gradients of ethyl acetate/petroleum ether (e.g., 0–90% ethyl acetate) to isolate the product. Preparative HPLC is recommended for removing trace impurities .

- Characterization :

- NMR : Confirm the tert-butyl group (singlet at δ 1.46 ppm in H NMR) and dimethoxyphenyl protons (δ 6.39–6.45 ppm) .

- LC-MS : Validate molecular weight (expected [M+H]⁺ ~348–372 m/z depending on derivatives) .

- X-ray Crystallography : For absolute configuration determination, use SHELX programs (e.g., SHELXL for refinement) to analyze hydrogen-bonding patterns and crystal packing .

Q. Advanced: What catalytic systems are effective for Suzuki-Miyaura coupling in derivatives of this compound?

Methodological Answer:

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) with boronic esters (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole) .

- Conditions : Use toluene/ethanol solvent systems with aqueous Na₂CO₃ (2 M) at 100°C. Microwave irradiation reduces reaction time (3 hours vs. 16 hours conventional) .

- Troubleshooting : Low yields may arise from steric hindrance at the 3,5-dimethoxy positions. Introduce directing groups (e.g., pyridinyl) to enhance coupling efficiency .

Q. Advanced: How does the 3,5-dimethoxyphenyl group influence regioselectivity in nucleophilic substitution reactions?

Methodological Answer:

- Electronic Effects : The electron-donating methoxy groups activate the aryl ring for electrophilic substitution but deactivate it toward nucleophilic attacks. Use Lewis acids (e.g., AlCl₃) to direct substitutions to the para position relative to methoxy groups .

- Steric Considerations : Bulkier reagents favor substitution at the less hindered 4-position of the piperazine ring. Computational modeling (DFT) can predict reactive sites .

- Case Study : In synthesizing hENT1 inhibitors, 3,5-dimethoxy groups improved binding affinity by 30% compared to non-substituted analogs, highlighting their role in molecular recognition .

Q. Advanced: How can crystallographic data resolve contradictions in reported molecular conformations?

Methodological Answer:

- Data Collection : Use high-resolution X-ray diffraction (e.g., Cu-Kα radiation, 0.8 Å resolution) to resolve torsional angles in the piperazine ring and tert-butyl group .

- Software Tools : SHELXL (for refinement) and CrystalExplorer (for Hirshfeld surface analysis) identify key intermolecular interactions (e.g., C–H···O bonds) that stabilize specific conformations .

- Case Study : For tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, X-ray data revealed a linear conformation (vs. predicted L-shape), resolving discrepancies in NMR-derived models .

Q. Advanced: What strategies address contradictory biological activity data in SAR studies?

Methodological Answer:

- Control Experiments : Test compound stability under assay conditions (e.g., pH, temperature). For example, tert-butyl esters may hydrolyze in aqueous media, confounding results .

- Structural Modifications : Replace the 3,5-dimethoxy groups with electron-withdrawing groups (e.g., nitro) to assess electronic effects on activity. In HIF prolyl-hydroxylase inhibition, such changes altered IC₅₀ values by 10-fold .

- Data Normalization : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) to cross-validate activity. Contradictions often arise from assay-specific interference .

Q. Advanced: How to design experiments to study hydrogen-bonding networks in derivatives?

Methodological Answer:

- Crystallography : Co-crystallize the compound with target proteins (e.g., enzymes) to map hydrogen bonds. For example, the carbonyl oxygen of the Boc group forms critical H-bonds with kinase active sites .

- Computational Modeling : Use Gaussian09 or GROMACS for MD simulations to predict interaction patterns. Compare results with IR spectroscopy data (e.g., carbonyl stretching frequencies at ~1700 cm⁻¹) .

- Solvent Effects : Polar solvents (DMF, DMSO) disrupt intermolecular H-bonds, while non-polar solvents (toluene) preserve them, impacting reactivity in solution .

Properties

IUPAC Name |

tert-butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-8-6-18(7-9-19)13-10-14(21-4)12-15(11-13)22-5/h10-12H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZZMVRDEBZUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857129 | |

| Record name | tert-Butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121596-71-1 | |

| Record name | tert-Butyl 4-(3,5-dimethoxyphenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.